4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid
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Overview
Description
4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C15H13Cl2NO6S and a molecular weight of 406.24 g/mol It is characterized by the presence of chloro, dimethoxy, and sulfamoyl functional groups attached to a benzoic acid core
Preparation Methods
The synthesis of 4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Sulfonation: Introduction of sulfonyl chloride groups.
Chlorination: Introduction of chlorine atoms.
Methoxylation: Introduction of methoxy groups.
Coupling: Formation of the final product through coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The chloro and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid can be compared with other similar compounds, such as:
4-Chloro-3-sulfamoylbenzoic acid: Similar structure but lacks the dimethoxyphenyl group.
2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid: Contains a benzoyl group instead of the dimethoxyphenyl group.
2-amino-4-chloro-5-sulfamoyl benzoic acid: Contains an amino group instead of the dimethoxyphenyl group.
Properties
IUPAC Name |
4-chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO6S/c1-23-12-7-13(24-2)11(6-10(12)17)18-25(21,22)14-5-8(15(19)20)3-4-9(14)16/h3-7,18H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUWYBFALMYJQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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